

Alternate names for Bis(2-Methoxyethyl)amine like 2,2'-Dimethoxydiethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bis(2-Methoxyethyl)amine**

Cat. No.: **B057041**

[Get Quote](#)

An In-Depth Technical Guide to Bis(2-Methoxyethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis(2-Methoxyethyl)amine**, a versatile secondary amine utilized in various chemical syntheses. This document details its chemical properties, alternate names, key applications, and relevant experimental protocols, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Properties

Bis(2-Methoxyethyl)amine, also known by several synonyms, is a valuable reagent in organic chemistry. Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for **Bis(2-Methoxyethyl)amine**

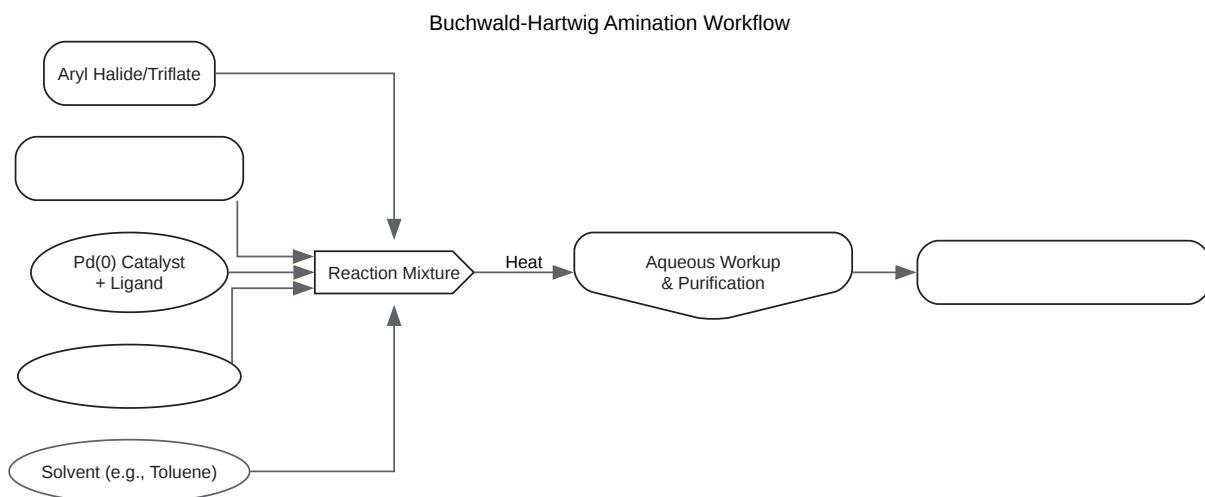
Identifier	Value
CAS Registry Number	111-95-5
Molecular Formula	C ₆ H ₁₅ NO ₂
Linear Formula	(CH ₃ OCH ₂ CH ₂) ₂ NH
IUPAC Name	2-Methoxy-N-(2-methoxyethyl)ethanamine[1]
InChI	1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3
InChI Key	IBZKBSXREAQDTO-UHFFFAOYSA-N
SMILES	COCCNCCOC

Table 2: Physicochemical Properties of **Bis(2-Methoxyethyl)amine**

Property	Value
Molecular Weight	133.19 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	170-172 °C (lit.)
Density	0.902 g/mL at 25 °C (lit.)
Refractive Index (n ₂₀ /D)	1.419 (lit.)
Flash Point	58 °C (136.4 °F) - closed cup
Solubility	Completely miscible in water

Alternate Names and Synonyms:

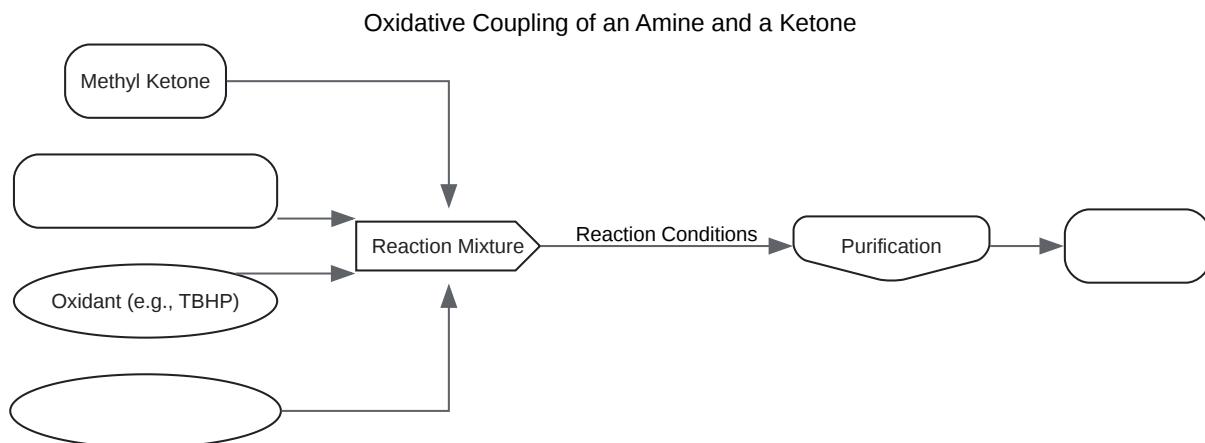
- 2,2'-Dimethoxydiethylamine
- Dimethoxyethylamine
- Bis-(2-methoxyethyl)-amine


- 2-Methoxy-N-(2-methoxyethyl)ethanamine
- Di(2-methoxyethyl)amine
- N,N-Bis(2-methoxyethyl)amine

Key Applications in Chemical Synthesis

Bis(2-Methoxyethyl)amine serves as a key reactant in several important organic transformations, valued for the introduction of the bis(2-methoxyethyl)amino moiety into molecules. This functional group can influence the solubility, polarity, and biological activity of the resulting compounds.

Buchwald-Hartwig Amination


The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.^{[2][3]} **Bis(2-Methoxyethyl)amine** can be effectively coupled with aryl halides or triflates to synthesize N,N-bis(2-methoxyethyl)aryl amines. These products can be valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

[Click to download full resolution via product page](#)*Buchwald-Hartwig amination workflow.*

Oxidative Coupling Reactions

Bis(2-Methoxyethyl)amine can participate in oxidative coupling reactions. For instance, it can be coupled with methyl ketones in the presence of an oxidant to form α -ketoamides.^[4] This transformation is valuable for the synthesis of complex amides that are prevalent in medicinal chemistry.

[Click to download full resolution via product page](#)*Oxidative coupling reaction workflow.*

Synthesis of N,N-Dialkyl Perfluoroalkanesulfonamides

This amine is also used in the synthesis of N,N-dialkyl perfluoroalkanesulfonamides through its reaction with perfluoroalkanesulfonyl halides.^[5] The resulting sulfonamides are of interest due to their unique physicochemical properties and potential applications in materials science and as surfactants.

Experimental Protocols

The following are representative protocols for reactions involving secondary amines like **Bis(2-Methoxyethyl)amine**. Researchers should optimize these conditions for their specific substrates and equipment.

Representative Protocol for Buchwald-Hartwig Amination

Materials:

- Aryl halide (1.0 mmol)
- **Bis(2-Methoxyethyl)amine** (1.2 mmol)
- $\text{Pd}_2(\text{dba})_3$ (0.01 mmol)
- RuPhos (0.02 mmol)
- Sodium tert-butoxide (1.4 mmol)
- Anhydrous toluene (5 mL)

Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, $\text{Pd}_2(\text{dba})_3$, RuPhos, and sodium tert-butoxide.
- Evacuate and backfill the tube with the inert gas three times.
- Add anhydrous toluene, followed by **Bis(2-Methoxyethyl)amine** via syringe.
- Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Representative Protocol for Oxidative Coupling with a Methyl Ketone

Materials:

- Methyl ketone (1.0 mmol)
- **Bis(2-Methoxyethyl)amine** (1.2 mmol)
- Iodine (0.1 mmol)
- tert-Butyl hydroperoxide (70% in water, 3.0 mmol)
- Dichloromethane (5 mL)

Procedure:

- To a round-bottom flask, add the methyl ketone, **Bis(2-Methoxyethyl)amine**, and iodine in dichloromethane.
- Stir the mixture at room temperature for 10 minutes.
- Add tert-butyl hydroperoxide dropwise to the reaction mixture.
- Continue stirring at room temperature for 8-12 hours, monitoring the reaction by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

- Purify the residue by flash column chromatography to afford the desired α -ketoamide.

Role in Proteomics and Drug Development

While direct, detailed applications in proteomics are not extensively documented in publicly available literature, **Bis(2-Methoxyethyl)amine** is noted as a compound for proteomics research. Its primary amine-reactive nature, after potential derivatization, suggests it could be used in labeling strategies for quantitative proteomics, similar to other amine-reactive reagents. [6] The two methoxyethyl groups could impart specific solubility or fragmentation characteristics beneficial for mass spectrometry analysis.

In the context of drug development, the N,N-bis(2-methoxyethyl)amino group can be incorporated into potential drug candidates to modulate their pharmacokinetic properties, such as solubility and membrane permeability. The ether and amine functionalities can also participate in hydrogen bonding, potentially influencing drug-target interactions. However, it is crucial to consider the metabolic fate and potential toxicity of such moieties, as related compounds like bis(2-methoxyethyl) ether have shown developmental toxicity, which is attributed to the metabolite methoxyacetic acid.[7]

Safety and Handling

Bis(2-Methoxyethyl)amine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for **Bis(2-Methoxyethyl)amine**

Hazard Statement	Description
H226	Flammable liquid and vapor.[8]
H312	Harmful in contact with skin.[9]
H314	Causes severe skin burns and eye damage.[9]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Use chemical safety goggles and a face shield.

- Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber) and a lab coat.
- Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.

Handling and Storage:

- Keep away from heat, sparks, and open flames.[8]
- Store in a tightly closed container in a dry and well-ventilated place.
- Ground and bond containers and receiving equipment to prevent static discharge.[8]

First Aid Measures:

- In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Call a physician immediately.[9]
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[9]
- If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Preparation of Sec and Tert Amines - Wordpress reagents.acsgcipro.org
- 4. pubs.acs.org [pubs.acs.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [chemicalbook.com](https://www.chemicalbook.com) [chemicalbook.com]
- 9. [merckmillipore.com](https://www.merckmillipore.com) [merckmillipore.com]
- To cite this document: BenchChem. [Alternate names for Bis(2-Methoxyethyl)amine like 2,2'-Dimethoxydiethylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057041#alternate-names-for-bis-2-methoxyethyl-amine-like-2-2-dimethoxydiethylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

